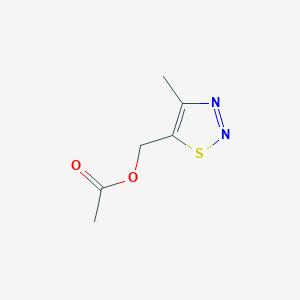

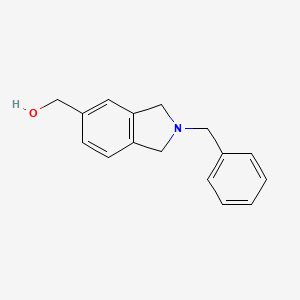

![molecular formula C13H12FN B1319452 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine CAS No. 893735-45-0](/img/structure/B1319452.png)

3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chiral Resolution Reagent

3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine and similar compounds have been explored for their use in chiral resolution. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a synthetic enantiopure chiral resolution reagent, demonstrates effectiveness in regioselective ring-opening reactions with various α-chiral primary and secondary amines. This property makes it a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Novel Molecule for Security Ink

A novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, has been synthesized and exhibits multi-stimuli response. This molecule shows potential in applications like security inks due to its morphological dependant fluorochromism, which can reversibly occur under mechanical force or pH stimuli (Xiao-lin Lu & M. Xia, 2016).

Antitumor Activity

The derivative 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from a similar chemical structure, has demonstrated antitumor activity by inhibiting the proliferation of certain cancer cell lines. This highlights the potential therapeutic applications of compounds derived from 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine (Xuechen Hao et al., 2017).

Fluorescent Molecular Probes

Fluorinated fluorophores, such as derivatives of 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine, are valuable in biological studies. Their ability to label intracellular targets and components makes them suitable for chemical biology investigations, particularly in studying acidic cellular compartments like endosomes (Zachary R. Woydziak et al., 2013).

OLEDs and Electronic Applications

Compounds structurally related to 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine have been explored in the field of organic light-emitting diodes (OLEDs). For instance, a new bipolar fluorophore based on this structure demonstrates impressive performance in non-doped OLEDs, exhibiting high efficiency and low efficiency roll-off at high brightness (B. Liu et al., 2016).

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine is the long chain free fatty acid (LCFA) receptor 4 (FFA4) , previously known as G protein–coupled receptor 120, or GPR120 . This receptor plays a crucial role in mediating the effects of LCFAs on glucose homeostasis, inflammation, and gut hormone secretion .

Mode of Action

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine acts as a potent and selective agonist for FFA4 . It interacts with FFA4, leading to the stimulation of Ca2+ mobilization, β-arrestin-1 and β-arrestin-2 recruitment, and extracellular signal-regulated kinase phosphorylation . This interaction also results in rapid phosphorylation and internalization of the receptor .

Biochemical Pathways

The activation of FFA4 by 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine affects several biochemical pathways. It mimics many potentially beneficial therapeutic properties previously reported for LCFAs, including stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in 3T3-L1 adipocytes, and inhibiting the release of proinflammatory mediators from RAW264.7 macrophages .

Pharmacokinetics

The compound’s interaction with ffa4 leads to rapid internalization of the receptor, suggesting that it may have a relatively fast onset of action

Result of Action

The activation of FFA4 by 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine has several molecular and cellular effects. It stimulates glucagon-like peptide-1 secretion, enhances glucose uptake, and inhibits the release of proinflammatory mediators . These effects suggest promise for FFA4 as a therapeutic target for conditions such as type 2 diabetes and obesity .

properties

IUPAC Name |

2-fluoro-4-(4-methylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKQWLSOOILBLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602377 |

Source

|

| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893735-45-0 |

Source

|

| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)